Annamycin

Content Navigation

Annamycin addresses the failure of conventional anthracyclines in MDR models due to P-gp efflux and irreversible cardiotoxicity. Its uncharged, lipophilic structure (LogP >1.99) ensures P-gp invisibility, high encapsulation efficiency in liposomes, and preferential pulmonary accumulation.

- Retains low nM IC50 in MDR+ AML cell lines.

- Achieves 30-fold higher lung-to-heart accumulation ratio vs doxorubicin.

- Optimized for stable DMPC/DMPG bilayer integration.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

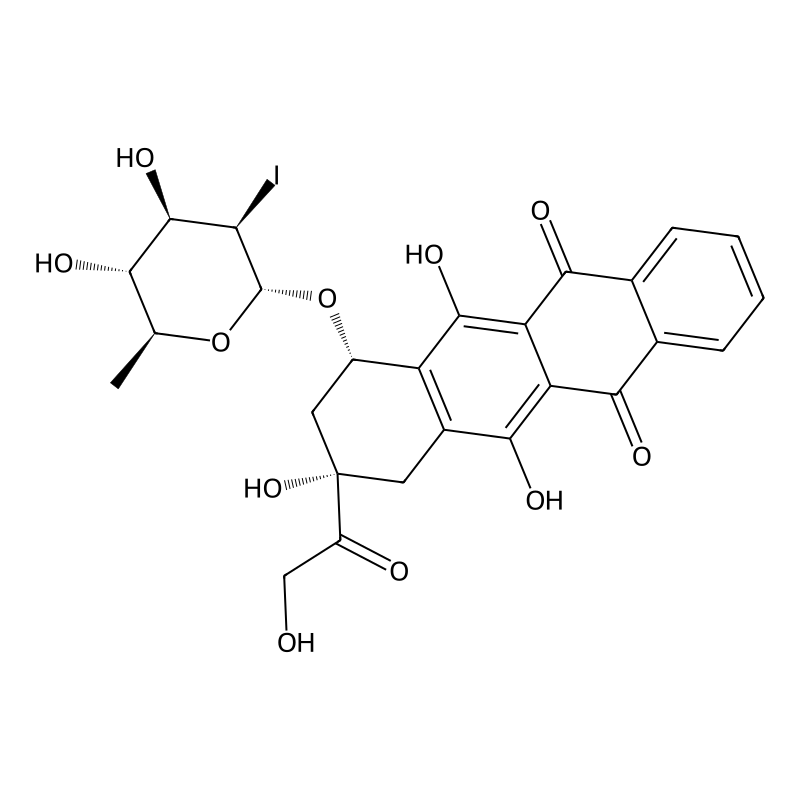

Annamycin (CAS 92689-49-1) is a highly lipophilic, next-generation anthracycline antineoplastic antibiotic characterized by critical structural modifications, including the replacement of the C-3' basic amine with a hydroxy group and the introduction of a C-2' iodine atom [1]. These specific alterations eliminate the protonatable nitrogen found in classic anthracyclines, significantly increasing the compound's lipophilicity (LogP > 1.99) and fundamentally altering its cellular uptake and tissue distribution [2]. For pharmaceutical procurement and formulation scientists, Annamycin serves as a highly specialized active pharmaceutical ingredient (API) optimized for liposomal encapsulation, offering a baseline for developing topoisomerase II inhibitors that bypass multidrug resistance (MDR) without inducing dose-limiting cardiotoxicity [1].

Research Fit

Liposomal anthracycline with reported reduced cardiotoxicity endpoints in iPSC-cardiomyocyte and murine models

MDR1-bypassing property in P-glycoprotein-overexpressing cell lines, retaining cytotoxic accumulation

Clinical-stage tool compound for AML research, including Phase 3 combination study context

Substituting Annamycin with conventional anthracyclines like doxorubicin or daunorubicin fundamentally compromises both formulation viability and biological efficacy in resistant models[1]. Standard doxorubicin contains a basic amine group that is directly linked to severe, irreversible cardiotoxicity and is readily recognized by P-glycoprotein (P-gp/ABCB1) efflux pumps, leading to rapid multidrug resistance [2]. In contrast, Annamycin's uncharged, highly lipophilic structure renders it invisible to P-gp transporters, allowing it to maintain intracellular concentrations where generic alternatives are actively expelled [1]. Furthermore, attempting to use standard anthracyclines in targeted liposomal research fails to replicate Annamycin's distinct organotropism, which naturally drives disproportionately high accumulation in pulmonary tissues rather than cardiac muscle [3].

Substitution Risk

Class-level Topo IIβ poisoning risk with generic anthracyclines; reported cardiac-sparing endpoints may not transfer to doxorubicin or daunorubicin

Doxorubicin and idarubicin are actively effluxed in MDR models; Annamycin’s lipophilic accumulation profile may differ, limiting direct substitution

Liposomal formulation redistributes drug away from cardiac tissue; free anthracyclines lack this PK shift, potentially altering cardiac exposure in research models

References

- [1] Moleculin Biotech. 'Moleculin Announces Publication of Data Supporting Development of Non-Cardiotoxic Anthracycline.' 2023.

- [2] PubMed. 'Comparison of annamycin to adriamycin in cardiac and MDR tumor cell systems.'

- [3] Blood - ASH Publications. 'Preliminary Results from a Phase 1/2 Study of Liposomal Annamycin (L-ANN).' 2023.

Elimination of Dose-Limiting Cardiotoxicity

In comparative in vitro cardiac cell systems, Annamycin demonstrates approximately 10-fold lower cardiotoxic activity than doxorubicin [1]. In vivo animal models and clinical evaluations further confirm that Annamycin lacks the cardiac muscle accumulation typical of doxorubicin, showing no cardiotoxicity even at cumulative doses exceeding the doxorubicin equivalent limit of 450 mg/m2 [2].

| Evidence Dimension | Cardiotoxic activity and cardiac muscle accumulation |

| Target Compound Data | Annamycin: ~10-fold lower cardiotoxicity; equal accumulation in cardiac vs. non-cardiac cells |

| Comparator Or Baseline | Doxorubicin: High cardiotoxicity; preferential accumulation in cardiac muscle cells |

| Quantified Difference | 10-fold reduction in in vitro cardiotoxicity; zero observed clinical cardiotoxicity at >450 mg/m2 equivalent |

| Conditions | In vitro cardiac cell systems and in vivo cumulative dosing models |

Enables researchers and drug developers to formulate high-dose oncology regimens without the dose-limiting heart damage characteristic of standard anthracyclines.

Evasion of P-Glycoprotein (MDR1) Efflux Pumps

Annamycin is structurally designed to evade P-glycoprotein (P-gp) mediated multidrug resistance. In MDR+ tumor cell lines, Annamycin achieves IC50 values in the low nanomolar range, which are generally 2 to 10 times lower than those of doxorubicin [1]. The resistance index for highly lipophilic anthracyclines like Annamycin drops to approximately 3, compared to over 4500 for doxorubicin in matched MDR+ parental lines [2].

| Evidence Dimension | IC50 and Resistance Index in MDR+ cells |

| Target Compound Data | Annamycin: IC50 is 2-10x lower; Resistance Index ~3 |

| Comparator Or Baseline | Doxorubicin: Highly susceptible to P-gp efflux; Resistance Index >4500 |

| Quantified Difference | Up to 10-fold higher potency in MDR+ cells; near-complete circumvention of P-gp efflux |

| Conditions | 72-hour exposure in P-gp expressing (MDR+) tumor cell lines |

Crucial for procuring an API to model or treat relapsed/refractory cancers where standard anthracyclines are actively pumped out of target cells.

Lipophilicity and Liposomal Encapsulation Efficiency

The removal of the basic amine and addition of an iodine atom at the C-2' position grants Annamycin a highly lipophilic profile (LogP > 1.99) compared to the relatively hydrophilic doxorubicin[1]. This uncharged, lipophilic nature drives rapid cellular uptake and shifts intracellular localization from strictly nuclear (doxorubicin) to highly cytoplasmic, making Annamycin exceptionally compatible with lipid-bilayer encapsulation (e.g., DMPC/DMPG liposomes) [2].

| Evidence Dimension | Lipophilicity (LogP) and subcellular localization |

| Target Compound Data | Annamycin: LogP > 1.99, uncharged, rapid cytoplasmic accumulation |

| Comparator Or Baseline | Doxorubicin: Lower lipophilicity, positively charged amine, strictly nuclear localization |

| Quantified Difference | Significantly higher lipophilicity enabling stable lipid-bilayer integration and faster cellular uptake rates |

| Conditions | Physiological pH partitioning and immunofluorescent subcellular imaging |

Essential for formulation scientists requiring an anthracycline optimized for stable, high-yield liposomal delivery systems.

Tumor/Liver AUC +30–40%

Pulmonary Organotropism and Tissue Distribution

When formulated in liposomes (L-ANN), Annamycin exhibits a profound and distinct organotropism toward lung tissue. Pharmacokinetic studies reveal that Annamycin accumulation in the lungs (Cmax) is up to 30-fold greater than that achieved by equivalent doses of doxorubicin [1]. Furthermore, Annamycin levels in the lungs were measured at over 10-fold greater than in plasma [2].

| Evidence Dimension | Lung tissue accumulation (Cmax) |

| Target Compound Data | Liposomal Annamycin: >30-fold greater lung Cmax than doxorubicin |

| Comparator Or Baseline | Doxorubicin: Standard systemic distribution with minimal lung concentration |

| Quantified Difference | 30-fold increase in lung tissue concentration |

| Conditions | In vivo pharmacokinetic and organ distribution studies (animal models) |

Provides a distinct pharmacokinetic advantage for developing targeted treatments for lung metastases or localized pulmonary tumors.

Advanced Liposomal Drug Delivery Formulation

Due to its extreme lipophilicity (LogP > 1.99) and lack of a protonatable nitrogen, Annamycin is the preferred anthracycline API for developing lipid-encapsulated nanoparticles (e.g., DMPC/DMPG matrices). It allows formulation scientists to achieve high encapsulation efficiencies and stable lipid-bilayer integration that are difficult to attain with hydrophilic, charged alternatives like doxorubicin [1].

Relapsed/Refractory MDR Cancer Modeling

Annamycin serves as a critical positive control and active agent in in vitro and in vivo assays evaluating P-glycoprotein (ABCB1) efflux bypass. Its ability to maintain low nanomolar IC50 values in MDR+ cell lines makes it indispensable for researchers developing therapies for relapsed acute myeloid leukemia (AML) where standard anthracyclines fail [2].

Non-Cardiotoxic Topoisomerase II Inhibitor Research

For toxicologists and pharmacologists aiming to decouple DNA intercalation and topoisomerase II poisoning from cardiac muscle damage, Annamycin provides a validated, non-cardiotoxic benchmark. It enables high-dose efficacy studies without the confounding variable of the dose-limiting heart failure inherently linked to the C-3' basic amine of legacy anthracyclines [3].

Pulmonary-Targeted Oncology Pharmacokinetics

Leveraging its distinct 30-fold higher lung accumulation compared to doxorubicin, Annamycin is specifically procured for in vivo models targeting soft tissue sarcoma (STS) lung metastases and localized pulmonary tumors, offering a highly specialized organotropic profile for tissue-distribution studies [4].

Application Fit Matrix

References

- [1] ACS Publications. 'Circumvention of P-GP MDR as a Function of Anthracycline Lipophilicity and Charge.' Biochemistry.

- [2] Moleculin Biotech. 'Uptake and in vitro activity of Annamycin.'

- [3] PubMed. 'Comparison of annamycin to adriamycin in cardiac and MDR tumor cell systems.'

- [4] Moleculin Biotech. 'Moleculin Announces Publication of Data Supporting Development of Non-Cardiotoxic Anthracycline.' 2023.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Wikipedia

2: Apostolidou E, Swords R, Alvarado Y, Giles FJ. Treatment of acute lymphoblastic leukaemia : a new era. Drugs. 2007;67(15):2153-71. Review. PubMed PMID: 17927282.

3: Gruber BM, Anuszewska EL, Bubko I, Goździk A, Fokt I, Priebe W. Effect of structural modification at the 4, 3', and 2' positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Arch Immunol Ther Exp (Warsz). 2007 May-Jun;55(3):193-8. Epub 2007 Jun 8. PubMed PMID: 17557149; PubMed Central PMCID: PMC2765644.

4: Gruber BM, Anuszewska EL, Roman I, Goździk A, Priebe W, Fokt I. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells. Acta Pol Pharm. 2006 Jan-Feb;63(1):15-8. Erratum in: Acta Pol Pharm. 2006 Mar-Apr;63(2):155. PubMed PMID: 17515324.

5: Alvarado Y, Apostolidou E, Swords R, Giles FJ. Emerging therapeutic options for Philadelphia-positive acute lymphocytic leukemia. Expert Opin Emerg Drugs. 2007 Mar;12(1):165-79. Review. PubMed PMID: 17355221.

6: Gruber BM, Anuszewska EL, Bubko I, Gozdzik A, Priebe W, Fokt I. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells. Anticancer Res. 2005 May-Jun;25(3B):2193-8. PubMed PMID: 16158963.

7: Trevino AV, Woynarowska BA, Herman TS, Priebe W, Woynarowski JM. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Mol Cancer Ther. 2004 Nov;3(11):1403-10. PubMed PMID: 15542779.

8: Aronex Pharmaceuticals reports on annamycin phase I trial. Expert Rev Anticancer Ther. 2001 Jun;1(1):4. PubMed PMID: 12113129.

9: Booser DJ, Esteva FJ, Rivera E, Valero V, Esparza-Guerra L, Priebe W, Hortobagyi GN. Phase II study of liposomal annamycin in the treatment of doxorubicin-resistant breast cancer. Cancer Chemother Pharmacol. 2002 Jul;50(1):6-8. Epub 2002 May 21. PubMed PMID: 12111105.

10: Szachowicz-Petelska B, Figaszewski Z, Lewandowski W. Mechanisms of transport across cell membranes of complexes contained in antitumour drugs. Int J Pharm. 2001 Jul 17;222(2):169-82. Review. PubMed PMID: 11427347.

Explore Compound Types

O4Si-4